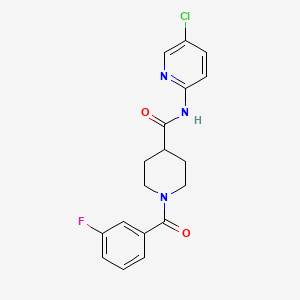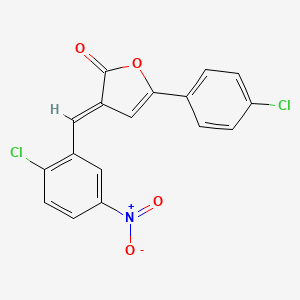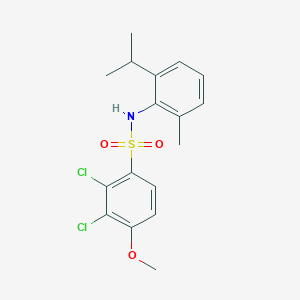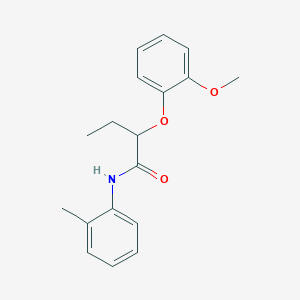
N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor that specifically targets cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is an important ion channel that regulates the transport of chloride ions across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to be a potent inhibitor of CFTR function and has been widely used in scientific research to study the role of CFTR in health and disease.
作用機序
N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a competitive inhibitor of CFTR chloride channels. It binds to a specific site on the channel and prevents the movement of chloride ions across the membrane. This inhibition leads to a decrease in the transport of chloride ions and other anions, such as bicarbonate and thiocyanate, across epithelial cell membranes. The exact mechanism of action of this compound is still under investigation, but it is thought to involve the disruption of channel gating and/or the stabilization of a closed state of the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits CFTR-mediated chloride transport in various epithelial cell types, including airway, sweat gland, and intestinal cells. In vivo studies have shown that this compound can reduce the severity of intestinal obstruction in a mouse model of cystic fibrosis and can improve the clearance of mucus from airway surfaces in a pig model of cystic fibrosis.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in scientific research. It is a potent and specific inhibitor of CFTR chloride channels, which allows for the selective inhibition of CFTR-mediated ion transport. It is also relatively easy to use and has been widely adopted by the scientific community. However, there are also some limitations to the use of this compound. It can be toxic at high concentrations and can have off-target effects on other ion channels. It is also important to note that this compound is not a therapeutic agent and should not be used for clinical purposes.
将来の方向性
There are many potential future directions for the use of N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new therapies for cystic fibrosis that target CFTR function. This compound could be used as a tool to identify new drug targets and to screen for potential therapeutic compounds. Another area of interest is the investigation of the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF). This compound could be used to study the involvement of CFTR in these diseases and to identify new therapeutic targets. Finally, this compound could be used to study the basic biology of CFTR and to further our understanding of the mechanisms of ion transport across epithelial cell membranes.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been widely used in scientific research to study the function and regulation of CFTR chloride channels. It has been used to investigate the role of CFTR in various physiological processes, including sweat gland function, airway surface liquid regulation, and intestinal fluid secretion. This compound has also been used to study the pathophysiology of cystic fibrosis and to develop new therapies for the disease.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-4-5-16(21-11-14)22-17(24)12-6-8-23(9-7-12)18(25)13-2-1-3-15(20)10-13/h1-5,10-12H,6-9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJBGQBPYWOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4729111.png)

![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)

![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)

![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)

![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)